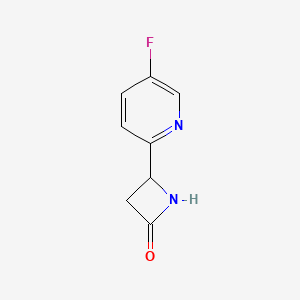
4-(5-Fluoropyridin-2-yl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Fluoropyridin-2-yl)azetidin-2-one is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a fluoropyridine moiety attached to an azetidinone ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoropyridin-2-yl)azetidin-2-one typically involves multi-step processes. One common method includes the reaction of 5-fluoropyridine-2-carboxylic acid with suitable reagents to form the corresponding acid chloride, which is then reacted with an azetidinone derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound involves scalable processes that ensure high yield and purity. These methods often employ cost-effective reagents and optimized reaction conditions to minimize production time and costs .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoropyridin-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidinones .
Scientific Research Applications
4-(5-Fluoropyridin-2-yl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyridin-2-yl)azetidin-2-one involves its interaction with specific molecular targets. In the context of cancer treatment, it has been shown to inhibit the growth of cancer cells by interfering with key signaling pathways and inducing apoptosis. The fluoropyridine moiety plays a crucial role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloropyridin-2-yl)azetidin-2-one
- 4-(5-Bromopyridin-2-yl)azetidin-2-one
- 4-(5-Methylpyridin-2-yl)azetidin-2-one
Uniqueness
4-(5-Fluoropyridin-2-yl)azetidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and enhanced biological activity. This makes it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C8H7FN2O |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
4-(5-fluoropyridin-2-yl)azetidin-2-one |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-2-6(10-4-5)7-3-8(12)11-7/h1-2,4,7H,3H2,(H,11,12) |
InChI Key |
SHDULJQEYJFWDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=NC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




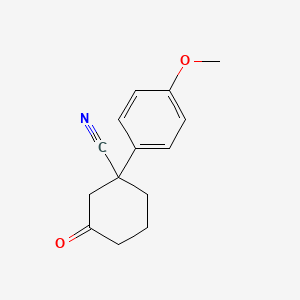
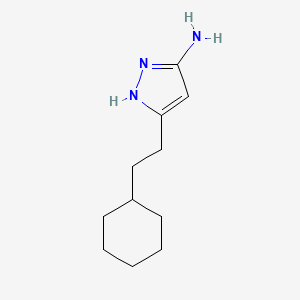


![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13084984.png)
![4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13084990.png)

![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13085013.png)
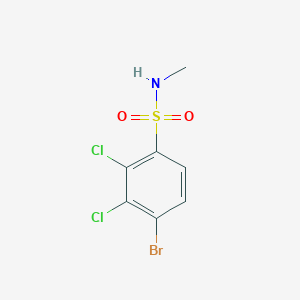
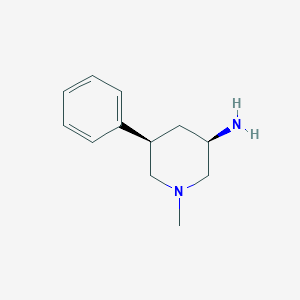
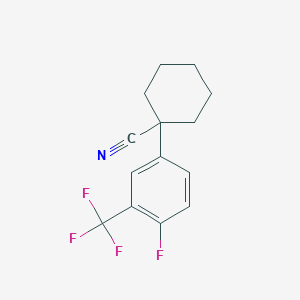
![7-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085031.png)
